molecular formula C26H23N7O2 B6532555 2-(naphthalen-2-yloxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one CAS No. 920218-56-0

2-(naphthalen-2-yloxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one

Cat. No.: B6532555
CAS No.: 920218-56-0
M. Wt: 465.5 g/mol
InChI Key: JLMJRWWEBZACQD-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yloxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is a synthetic organic compound featuring a unique combination of naphthalene and triazolopyrimidine cores. Its structure indicates potential biological activity, particularly as a ligand for various receptor systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with commercially available naphthalen-2-ol and 4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine.

  • Ether Formation: : naphthalen-2-ol is first converted into 2-(naphthalen-2-yloxy)ethanol using a Williamson ether synthesis.

  • Substitution Reaction: : This intermediate reacts with 4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine in the presence of a strong base like sodium hydride to form the final product.

  • Purification: : The compound is then purified using techniques such as column chromatography.

Industrial Production Methods

For large-scale production, process optimization focuses on:

  • Efficient catalysts and reaction conditions to maximize yield.

  • Scalable purification methods.

  • Minimizing waste and side products to ensure economic viability and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : May involve mild oxidizing agents like PCC.

  • Reduction: : Could be reduced using agents like lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions can occur on the naphthalen-2-yloxy group.

Common Reagents and Conditions

  • Oxidation: : Pyridinium chlorochromate in dichloromethane.

  • Reduction: : Lithium aluminum hydride in tetrahydrofuran.

  • Substitution: : Sodium hydride in dimethylformamide.

Major Products Formed

  • Oxidized and reduced forms of the compound.

  • Substituted derivatives based on nucleophile introduced.

Scientific Research Applications

Chemistry

  • Ligand Design: : Used as a scaffold in designing novel ligands for metal complexes.

  • Catalysis: : Potential application as a ligand in catalytic reactions.

Biology

  • Receptor Binding: : Investigated for binding properties to various biological receptors.

  • Pharmacology: : Studied for its effects on cellular pathways and potential therapeutic uses.

Medicine

  • Drug Development: : Explored as a potential drug candidate for various diseases due to its unique structure.

  • Diagnostics: : Utilized in the development of diagnostic probes.

Industry

  • Material Science: : Potential application in the creation of novel materials with specific properties.

  • Analytical Chemistry: : Employed in the development of analytical methods for detecting specific analytes.

Mechanism of Action

Effects

The compound interacts with molecular targets through hydrogen bonding, π-π interactions, and hydrophobic effects.

Molecular Targets and Pathways

  • Receptors: : Binds to specific receptors modulating their activity.

  • Pathways: : Alters signaling pathways, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(naphthalen-1-yloxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one: : An isomer with different binding affinities.

  • 2-(naphthalen-2-yloxy)-1-(4-{3-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one: : A structural analog with potential variations in biological activity.

Uniqueness

The presence of both naphthalene and triazolopyrimidine groups provides a unique combination of chemical properties, making it versatile in different applications.

This deep dive barely scratches the surface of this intriguing compound! Let’s hear your thoughts or questions.

Properties

IUPAC Name

2-naphthalen-2-yloxy-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N7O2/c34-23(17-35-22-11-10-19-6-4-5-7-20(19)16-22)31-12-14-32(15-13-31)25-24-26(28-18-27-25)33(30-29-24)21-8-2-1-3-9-21/h1-11,16,18H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMJRWWEBZACQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)COC5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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